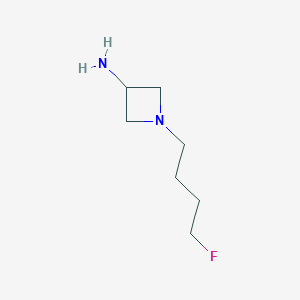![molecular formula C23H22N4 B15363294 1-(4-Benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15363294.png)
1-(4-Benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutyl-1-[4-(phenylmethyl)phenyl]imidazo[1,5-a]pyrazin-8-amine is a complex organic compound, notable for its distinctive structure, which features a cyclobutyl group, a phenylmethylphenyl group, and an imidazo[1,5-a]pyrazin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclobutyl Formation: The synthesis often begins with cyclobutyl bromide, which can be formed through the bromination of cyclobutane.
Imidazo[1,5-a]pyrazin Core Construction: This core can be constructed via cyclization reactions involving appropriate precursors, such as pyrazines and imidazoles.
Attachment of Phenylmethylphenyl Group: This step typically involves Friedel-Crafts alkylation, where a phenylmethyl halide reacts with a phenyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may employ optimized routes to enhance yield and purity, involving continuous flow synthesis and advanced catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclobutyl groups, forming corresponding oxides and hydroxy derivatives.
Reduction: Reduction reactions can target the imidazo[1,5-a]pyrazin core or phenyl rings, leading to hydrogenated products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts, or chemical reduction using agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidized and reduced forms of the compound, as well as various substituted derivatives, each retaining the core structure but with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules and polymers. Biology: Studied for its interaction with biological macromolecules, offering insights into protein binding and enzyme inhibition. Medicine: Investigated for potential therapeutic applications, such as anti-cancer, anti-inflammatory, and neuroprotective effects. Industry: Utilized in the development of novel materials, including advanced polymers and catalysts.
Wirkmechanismus
The compound interacts with molecular targets through hydrogen bonding, Van der Waals forces, and hydrophobic interactions. Its effects are mediated via pathways involving receptor binding and enzyme modulation, influencing cellular processes such as signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
3-Cyclobutyl-1-[4-(methoxyphenyl)phenyl]imidazo[1,5-a]pyrazin-8-amine: Similar structure but with a methoxy group, altering its reactivity and biological activity.
1-[4-(phenylmethyl)phenyl]imidazo[1,5-a]pyrazin-8-amine: Lacks the cyclobutyl group, resulting in different chemical properties and applications.
3-Cyclopropyl-1-[4-(phenylmethyl)phenyl]imidazo[1,5-a]pyrazin-8-amine:
Uniqueness: 3-Cyclobutyl-1-[4-(phenylmethyl)phenyl]imidazo[1,5-a]pyrazin-8-amine stands out due to its cyclobutyl group, which imparts specific steric and electronic properties, making it uniquely suited for certain chemical reactions and biological interactions. This uniqueness translates into distinctive applications across various fields of scientific research.
Eigenschaften
Molekularformel |
C23H22N4 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-(4-benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C23H22N4/c24-22-21-20(26-23(19-7-4-8-19)27(21)14-13-25-22)18-11-9-17(10-12-18)15-16-5-2-1-3-6-16/h1-3,5-6,9-14,19H,4,7-8,15H2,(H2,24,25) |
InChI-Schlüssel |
KNIYAXLISPGCDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


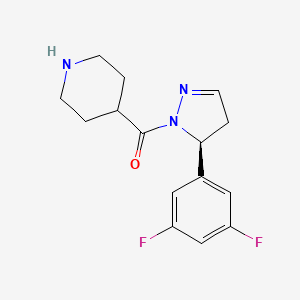
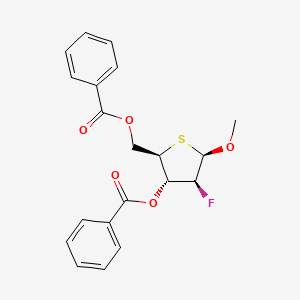
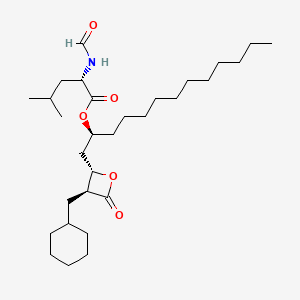
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-[2-oxopropoxy]phenyl]methylene]ruthenium](/img/structure/B15363224.png)
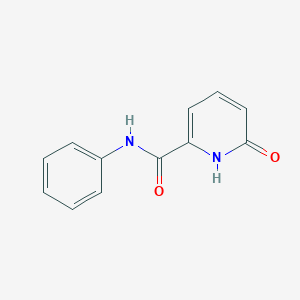
![8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B15363231.png)
![methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate](/img/structure/B15363238.png)
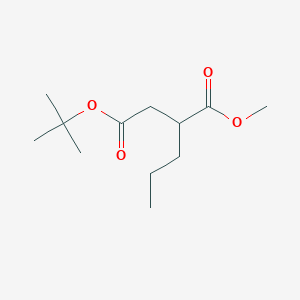
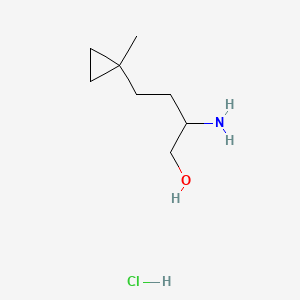
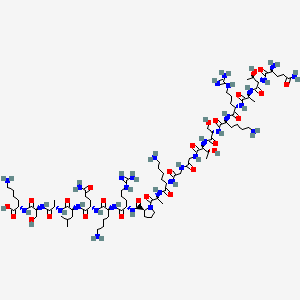
![Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15363258.png)
![4,4,5,5-Tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B15363259.png)

